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Compound of Interest |

2-amino-N-ethyl-N-
Compound Name: ) _
methylpropanamide hydrochloride

CAS No.: 1796908-56-9

Cat. No.: B1528208

. J

Executive Summary & Strategic Rationale

The reagent 2-amino-N-ethyl-N-methylpropanamide hydrochloride (essentially the
hydrochloride salt of L-Alanine N-ethyl-N-methylamide) represents a critical building block for
the synthesis of metabolically stable peptide therapeutics.

In modern drug discovery, unmodified C-terminal carboxylates or primary amides often suffer
from rapid degradation by carboxypeptidases and poor membrane permeability. Capping the C-
terminus with a dialkyl amide (specifically the N-ethyl-N-methyl moiety) serves two distinct
pharmacological functions:

o Metabolic Shielding: The steric bulk of the ethyl/methyl groups creates a kinetic barrier
against proteolytic enzymes.

 Lipophilicity Modulation: The removal of the hydrogen bond donor (amide proton) and the
addition of alkyl chains significantly increases logD, potentially enhancing oral bioavailability
or cell penetration.

Scope: This guide details the Solution-Phase Fragment Condensation strategy, which is the
industry-standard method for introducing this moiety. Direct solid-phase synthesis (SPPS) is
generally avoided due to the difficulty of loading secondary amides onto standard linkers.
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Chemical Properties & Handling[1][2][3][4]

Property

Specification

Application Note

Chemical Structure

H-Ala-N(Et)Me - HCI

Alanine derivative with a

tertiary amide C-terminus.

Must account for HCI salt in

Molecular Weight ~166.65 g/mol (HCI salt) stoichiometry (requires extra
base).
. Highly soluble in polar aprotic
Solubility Water, Methanol, DMF, DMSO ]
solvents used for coupling.
Store under argon/desiccator.
. ] Weigh quickly to avoid water
Hygroscopicity High

uptake which hydrolyzes

activated esters.

Steric Profile

Hindered Secondary Amine

Reactivity is significantly lower
than primary amines.[1]
Requires high-efficiency
coupling reagents
(HATU/COMU).

Experimental Workflow: Convergent Synthesis

Strategy

The most robust route involves synthesizing the peptide sequence with a free C-terminal

carboxylic acid (Peptide-OH) via SPPS, followed by solution-phase coupling to the 2-amino-N-

ethyl-N-methylpropanamide unit.

Workflow Diagram
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Caption: Convergent synthesis workflow utilizing mild acid cleavage to generate a protected
peptide acid, followed by solution-phase capping with the hindered amine.

Detailed Protocol: Solution Phase Coupling

Objective: Couple Peptide-COOH (Side-chain protected) with 2-amino-N-ethyl-N-
methylpropanamide HCI.

Materials

o Peptide-COOH: Synthesized via 2-Chlorotrityl Chloride (2-CTC) resin (cleaved using 1% TFA
in DCM to retain side-chain protecting groups).

o Amine Reagent: 2-amino-N-ethyl-N-methylpropanamide HCI (1.5 — 2.0 equivalents).

e Coupling Reagent: HATU (1.1 equivalents) or COMU (1.1 equivalents). Note: PyBOP is less
effective for this sterically hindered coupling.

o Base: DIPEA (N,N-Diisopropylethylamine).

e Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure

o Preparation of Peptide Solution:

o Dissolve the protected Peptide-COOH (1.0 eq) in anhydrous DMF. Concentration should
be roughly 0.1 M to 0.2 M.
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o Critical: Ensure the peptide is fully soluble. If hydrophobic, add small amounts of DCM or
use NMP.

Activation (Pre-activation Step):

o

Add HATU (1.1 eq) to the peptide solution.

[e]

Add DIPEA (2.0 eq) immediately.

o

Stir for 30—60 seconds only.

[¢]

Why? Prolonged activation of the C-terminal carboxylic acid can lead to racemization via
azlactone formation. Fast activation followed by immediate amine addition is crucial.

Amine Neutralization & Addition:

o In a separate vial, dissolve 2-amino-N-ethyl-N-methylpropanamide HCI (1.5 eq) in minimal
DMF.

o Add DIPEA (1.5 eq) to this amine solution to neutralize the HCI salt and liberate the free
amine.

o Immediately transfer this neutralized amine solution into the activated peptide mixture.
Reaction Incubation:

o Stir the reaction at room temperature under nitrogen/argon.

o Time: 2 to 4 hours.

o Note: Secondary amines react slower than primary amines.[1]

Monitoring (HPLC/LC-MS):

o Take a 5 pL aliquot, dilute in MeCN/H20 (50:50), and inject.

o Look for the mass shift: Mass(Peptide) + Mass(Amine) - H20.

o Target Mass Shift: +130.1 Da (approx) relative to the free acid.
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o Work-up:
o Dilute the reaction mixture with Ethyl Acetate (EtOAc).
o Wash sequentially with:
1. 5% NaHCO3 (removes unreacted acid/HATU byproducts).
2. 5% Citric Acid or KHSO4 (removes excess amine/DIPEA).
3. Brine.
o Dry over MgSO4, filter, and evaporate to yield the Protected Peptide-Amide.
e Global Deprotection:

o Treat the dried intermediate with TFA/TIS/H20 (95:2.5:2.5) for 2—3 hours to remove side-
chain protecting groups.

o Precipitate in cold diethyl ether and purify via Preparative HPLC.

Critical Troubleshooting & Optimization
Challenge 1: Racemization of the C-Terminal Residue

When activating a peptide fragment (unlike a single amino acid), the C-terminal residue is
prone to epimerization (L

D conversion) via oxazolone (azlactone) mechanisms.

e Solution: Use low-racemization additives like HOAt or Oxyma Pure.
» Alternative: Perform the coupling at 0°C for the first hour, then warm to RT.

o Reagent Switch: If racemization is observed (detected by diastereomer splitting in HPLC),
switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/DMF, which is known for
extremely low racemization rates.

Challenge 2: Incomplete Coupling (Steric Hindrance)
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The N-ethyl-N-methyl group creates significant steric bulk around the nucleophilic nitrogen.
e Diagnosis: LC-MS shows unreacted Peptide-COOH persisting after 4 hours.

« Intervention: Do not add more HATU (risk of guanidinylation).[2] Instead, add a second
portion of the amine reagent (0.5 eq) and base. If that fails, re-activate with PyBrOP, which is
specific for difficult secondary amines.

Challenge 3: Salt Stoichiometry

Users often forget the amine is an HCI salt.
e Error: Using only 1 eq of base for the coupling.
e Result: The amine remains protonated (ammonium form) and cannot react.

o Correction: Total Base = (Equivalents of Acid protons) + (Equivalents of HCI in reagent). You
generally need at least 3—4 equivalents of DIPEA total in the reaction (2 for activation, 1.5-2
for neutralizing the amine salt).

Comparative Analysis of Coupling Reagents

Efficiency for Sec. L . .
Reagent . Racemization Risk Recommendation
Amines

Primary Choice. Best
HATU/HOAt High Moderate balance of speed and
yield.

Good backup, but
PyBOP Medium Low often too slow for

hindered systems.

Use if epimerization is
T3P Medium Very Low detected. Slower
reaction.

Not recommended for
EDC/HOBt Low Low this specific hindered

amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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